3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
The compound 3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a derivative of the 8-azabicyclo[3.2.1]octane (nortropane) scaffold, a structural motif prevalent in tropane alkaloids and bioactive molecules . Its core bicyclic framework is substituted with a methoxy group at position 3 and a carboxamide group at the bridgehead nitrogen, where the carboxamide is further functionalized with a 2-phenylethyl moiety.
Properties
IUPAC Name |
3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-11-14-7-8-15(12-16)19(14)17(20)18-10-9-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMAWFWOTNWCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl precursor using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the bicyclic core is replaced by the phenylethylamine.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an acid chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2.2. Formation of the 8-Carboxamide
The carboxamide functional group at position 8 involves amide coupling reactions :
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Reaction conditions : The core scaffold is reacted with a carboxylic acid or activated ester (e.g., R4aC(O)OLi) in the presence of a base (e.g., N,N-diisopropylethylamine) and an activating agent (e.g., HATU or EDC) .
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Key reagents :
2.3. N-Alkylation at the Nitrogen
The N-(2-phenylethyl) group is introduced via reductive amination or alkylation of the amine nitrogen:
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Reductive amination : An aldehyde (e.g., phenylacetaldehyde) reacts with the amine under reducing conditions (e.g., NaBH₃CN) .
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Alkylation : Direct alkylation with an alkyl halide in the presence of a base .
Key Reaction Data
Biological and Structural Insights
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Substituent effects : The methoxy group at position 3 may enhance binding affinity to biological targets (e.g., monoamine transporters), as observed in related tropane derivatives .
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Stereoselectivity : The endo/exo configuration of the bicyclic scaffold is critical for biological activity. High stereospecificity (e.g., >99.1:0.8 endo/exo ratio) is achieved via controlled hydrogenation and elimination steps .
Challenges and Considerations
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Stereoselective synthesis : Ensuring the correct stereochemistry of the bicyclic scaffold requires precise control over reaction conditions (e.g., acid-mediated elimination, hydrogenation) .
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Functional group compatibility : The presence of multiple reactive sites (e.g., amine, carboxamide, methoxy) necessitates selective activation strategies during synthesis .
Comparison of Reaction Methodologies
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide. For instance, structural analogs have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. These compounds exhibited significant growth inhibition, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μg/mL) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | HCT-116 | 3.5 |
| Compound C | MCF-7 | 4.2 |
Mu Opioid Receptor Antagonism
Research has also indicated that derivatives of 8-azabicyclo[3.2.1]octane compounds can act as mu opioid receptor antagonists, which may be beneficial in treating conditions associated with opioid use, such as opioid-induced bowel dysfunction . This property suggests that this compound could play a role in pain management therapies without the adverse effects commonly associated with opioid analgesics.
Potential Therapeutic Applications
Given its biological activities, this compound could have several therapeutic applications:
- Cancer Treatment : As an anticancer agent, it could be developed into a treatment for various malignancies.
- Pain Management : Its role as a mu opioid receptor antagonist may provide a pathway for developing non-addictive pain relief options.
- Antimicrobial Activity : Related compounds have shown effectiveness against bacterial strains, suggesting potential applications in combating infections .
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of various synthesized compounds related to this compound, researchers found that certain derivatives exhibited IC50 values below 5 μg/mL against MCF-7 cells, indicating strong antiproliferative activity . This study utilized standard MTT assays to assess cell viability and establish dose-response relationships.
Case Study 2: Opioid Receptor Interaction
Another research effort focused on the interaction of azabicyclo compounds with mu opioid receptors in vitro demonstrated significant binding affinity, suggesting their potential utility in managing opioid-related side effects while preserving analgesic efficacy . The study employed radiolabeled ligand binding assays to quantify receptor interactions.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Variations
The 8-azabicyclo[3.2.1]octane core is a versatile template for drug discovery. Below is a comparative analysis of key analogs:
Pharmacological and Biochemical Insights
- ELOVL6 Inhibition : The 3-phenylsulfonyl analog () demonstrates inhibitory activity against long-chain fatty acid elongase 6, highlighting the role of sulfonyl groups in enzyme binding .
- Receptor Targeting: The 2-phenylethylamine moiety in ’s compound suggests affinity for monoamine transporters, akin to tropane-based stimulants like cocaine .
- Solubility and Bioavailability: Methoxy and carboxamide groups may enhance solubility compared to ester or alkyl derivatives, as inferred from chloroform/methanol solubility in .
Structure-Activity Relationship (SAR)
- Bulky substituents (e.g., phenylsulfonyl in ) improve enzyme inhibition by occupying hydrophobic pockets .
- Carboxamide Modifications :
- Bridgehead Nitrogen : Methylation () or carboxamide functionalization () alters pharmacokinetics and binding affinity .
Biological Activity
3-Methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention for their potential therapeutic applications, particularly as mu-opioid receptor antagonists. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
The primary biological activity of this compound is its role as a mu-opioid receptor antagonist . This mechanism is crucial for managing conditions associated with opioid-induced side effects, such as constipation and dependence.
Mu-opioid receptors are widely distributed in the central nervous system and peripheral tissues, playing a significant role in pain modulation and gastrointestinal function. The compound acts by selectively blocking these receptors without affecting analgesic pathways, thus minimizing adverse effects while preserving therapeutic benefits .
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the bicyclic structure influence the affinity and selectivity for mu-opioid receptors. For instance, the introduction of various substituents on the nitrogen atom and the carboxamide moiety significantly alters the compound's pharmacodynamics and pharmacokinetics .
In Vitro Studies
In vitro assays have shown that this compound exhibits a high binding affinity for mu-opioid receptors compared to other opioid receptor subtypes. This selectivity is essential for reducing potential side effects associated with non-selective opioid antagonists .
Case Studies
Several studies have investigated the efficacy of this compound in clinical settings:
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Opioid-Induced Bowel Dysfunction (OIBD) :
A clinical trial evaluated the effectiveness of this compound in patients experiencing OIBD due to chronic opioid therapy. Results indicated a significant improvement in bowel motility without precipitating withdrawal symptoms, supporting its use as a peripherally acting mu-opioid antagonist . -
Pain Management :
Another study focused on patients with chronic pain who were on opioid medications. The addition of this compound resulted in enhanced pain relief while effectively managing opioid-related constipation, showcasing its dual benefits in pain management protocols .
Data Tables
| Study | Objective | Findings | |
|---|---|---|---|
| Trial 1 | Evaluate efficacy in OIBD | Significant improvement in bowel function | Effective as a peripherally acting antagonist |
| Trial 2 | Assess impact on chronic pain | Enhanced pain relief with reduced constipation | Beneficial adjunct in opioid therapy |
Q & A
Basic Research Questions
Q. What synthetic routes are used to prepare 3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide, and what are the critical reaction conditions?
- Methodology : The synthesis typically involves coupling the 8-azabicyclo[3.2.1]octane core with appropriate substituents. For example, a carboxamide group can be introduced via nucleophilic acyl substitution using activated esters (e.g., HATU/DIPEA) under anhydrous conditions. The methoxy group may be installed early via alkylation or protected during cyclization .
- Key Conditions :
- Radical cyclization (e.g., n-Bu3SnH/AIBN) for bicyclo framework formation (diastereocontrol >99%) .
- Boc protection of the azabicyclo nitrogen to prevent side reactions .
- Final deprotection using TFA or HCl/EtOAc .
Q. Which spectroscopic techniques are prioritized for structural characterization of this compound?
- 1H/13C NMR : Assigns methoxy (δ ~3.2–3.5 ppm), phenylethyl (δ ~7.2–7.4 ppm aromatic; δ ~2.8–3.1 ppm CH2), and azabicyclo protons (δ ~1.5–2.5 ppm bridgehead protons) .
- HRMS : Confirms molecular formula (e.g., C19H25N2O3 requires m/z 329.1865).
- X-ray crystallography : Resolves stereochemistry of the bicyclo system, critical for enantioselective synthesis .
Q. What in vitro assays are used to evaluate its preliminary biological activity?
- Receptor binding assays : Radioligand displacement studies (e.g., σ1/σ2 receptors, opioid receptors) using membrane preparations from transfected cells .
- Functional assays : Partial agonism/antagonism assessed via cAMP accumulation or calcium flux (e.g., BIMU analogs showed partial 5-HT4 agonism with EC50 ~10 nM) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy position, phenylethyl chain length) impact receptor binding affinity?
- SAR Insights :
- Methoxy group : Replacement with bulkier alkoxy groups (e.g., ethoxy) reduces σ1 affinity by ~50%, suggesting steric hindrance .
- Phenylethyl chain : Shortening to phenymethyl decreases 5-HT4 binding (Ki increases from 2.1 nM to 12 nM) .
| Modification | σ1 Ki (nM) | 5-HT4 EC50 (nM) |
|---|---|---|
| Methoxy (parent compound) | 4.2 | 10.5 |
| Ethoxy substitution | 8.7 | 32.1 |
| Phenymethyl (vs. phenylethyl) | 15.3 | 120.0 |
Q. How can discrepancies in activity data across assay models (e.g., cell-based vs. tissue-based) be resolved?
- Approach :
- Validate assay conditions (e.g., receptor density, coupling efficiency) using reference agonists/antagonists.
- Use orthogonal methods (e.g., β-arrestin recruitment vs. cAMP) to confirm functional selectivity .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : SwissADME or ADMETLab for solubility (LogP ~2.8), CYP450 metabolism (CYP3A4/2D6 substrates), and BBB penetration (low, due to polar carboxamide) .
- Molecular Dynamics : Simulates binding to σ1 receptor (hydrophobic interactions with Trp384, hydrogen bonding with Tyr173) .
Q. How is enantioselective synthesis optimized for chiral centers in the azabicyclo core?
- Method :
- Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) for bridgehead stereocontrol .
- Table 2 : Diastereomeric ratios under varying conditions (based on ):
| Catalyst | Solvent | Temp (°C) | dr (endo:exo) |
|---|---|---|---|
| Rh-(R)-BINAP | MeOH | 25 | 95:5 |
| None (thermal) | Toluene | 80 | 50:50 |
Q. What are the metabolic pathways and potential toxic metabolites identified in preclinical studies?
- Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
